8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Overview
Description
“8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C15H20N2O3 . It has a molecular weight of 276.33100 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . The SMILES representation is C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.33100 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications
Synthesis and Antihypertensive Activity
Research conducted in 1981 by Caroon et al. explored the synthesis of new derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds substituted with 2-(3-indolyl)ethyl, for potential antihypertensive applications. These compounds showed promise as alpha-adrenergic blockers, particularly in cases of hypertension (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists
A study by Smith et al. in 1995 synthesized a series of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds demonstrated potent NK2 receptor antagonist activity and selectivity, offering potential therapeutic use in conditions like bronchoconstriction (Smith et al., 1995).
Inhibition of Neural Ca-Uptake
Tóth et al. in 1997 reported the synthesis of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds exhibited significant inhibitory effects on calcium uptake into cerebrocortical synaptosomes and showed protective action against brain edema and memory and learning deficits, indicating potential in treating brain-related pathologies (Tóth et al., 1997).
M1 Muscarinic Agonists
Tsukamoto et al., in 1995, synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to M1 muscarinic agonists. These compounds showed binding affinities for M1 and M2 receptors and exhibited in vivo muscarinic activity. This suggests their potential use in treating memory impairments, such as those associated with Alzheimer's disease (Tsukamoto et al., 1995).
properties
IUPAC Name |
8-[2-(3-hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-13-3-1-2-12(10-13)4-7-17-8-5-15(6-9-17)11-16-14(19)20-15/h1-3,10,18H,4-9,11H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTTZGCVKGAGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857763 | |
Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
CAS RN |
441781-23-3 | |
Record name | 8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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